Cas no 1040020-44-7 (methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate)

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate
- 1(2H)-Pyridineacetic acid, 5-bromo-2-oxo-, methyl ester
- (5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
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- MDL: MFCD11175721
- インチ: 1S/C8H8BrNO3/c1-13-8(12)5-10-4-6(9)2-3-7(10)11/h2-4H,5H2,1H3
- InChIKey: VCMOARQLMCGDMD-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC(OC)=O)C=C(Br)C=C1
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D970189-500mg |
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |
1040020-44-7 | 95% | 500mg |
$665 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-1g |
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |
1040020-44-7 | 96% | 1g |
¥8726.45 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-5g |
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |
1040020-44-7 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
eNovation Chemicals LLC | D970189-1g |
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |
1040020-44-7 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-5g |
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |
1040020-44-7 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446741-1g |
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate |
1040020-44-7 | 96% | 1g |
¥2709.0 | 2023-04-06 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-50mg |
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |
1040020-44-7 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
abcr | AB463160-1g |
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate; . |
1040020-44-7 | 1g |
€1236.00 | 2024-04-20 | ||
abcr | AB463160-250mg |
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate; . |
1040020-44-7 | 250mg |
€509.00 | 2024-04-20 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-100mg |
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |
1040020-44-7 | 96% | 100mg |
¥2177.24 | 2025-01-21 |
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetateに関する追加情報
Introduction to Methyl 2-(5-Bromo-2-Oxopyridin-1(2H)-yl)Acetate (CAS No. 1040020-44-7)
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate, with the CAS registry number 1040020-44-7, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often referred to as methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate, belongs to the class of pyridine derivatives and has garnered attention due to its potential applications in drug discovery and chemical synthesis.
The molecular structure of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate consists of a pyridine ring with a bromine substituent at the 5-position, an oxygen atom at the 2-position (forming a ketone group), and an acetate group attached at the 1-position. This configuration makes it a versatile building block for various chemical transformations. The compound's structure is further stabilized by conjugation within the aromatic ring, which contributes to its chemical stability and reactivity.
Recent studies have highlighted the role of methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate in the synthesis of bioactive molecules. For instance, researchers have explored its use as an intermediate in the construction of heterocyclic compounds, which are known for their pharmacological activities. The bromine substituent at the 5-position serves as an excellent leaving group, facilitating nucleophilic substitutions and enabling the formation of diverse derivatives.
In terms of physical properties, methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate is typically a crystalline solid with a melting point around 130°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures. The compound's UV absorption characteristics have also been studied, revealing strong absorbance in the UV region due to its conjugated system.
The synthesis of methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate involves multi-step reactions, often starting from readily available starting materials such as pyridine derivatives or brominated intermediates. One common approach involves nucleophilic acylation followed by methylation to introduce the acetate group. Optimization of reaction conditions, including temperature and solvent selection, has been crucial in achieving high yields and purity.
From an applications perspective, methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate has shown promise in medicinal chemistry. Its derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. For example, recent research has demonstrated that certain analogs exhibit potent inhibitory activity against protein kinases involved in cancer cell proliferation.
In addition to its direct applications, methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate serves as a valuable tool for studying reaction mechanisms in organic chemistry. Its reactivity under various conditions provides insights into nucleophilic aromatic substitution and other key transformations. Such studies are essential for advancing synthetic methodologies and improving drug design strategies.
Looking ahead, ongoing research continues to uncover new aspects of methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate's properties and applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovations in its use as a precursor for complex molecules with therapeutic potential. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial applications.
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